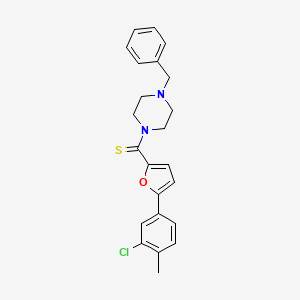![molecular formula C18H16N4O2 B2647944 1-(3-methylbenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1008254-47-4](/img/structure/B2647944.png)
1-(3-methylbenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazoles are a class of heterocyclic compounds that contain two carbon atoms and three nitrogen atoms in a five-membered ring . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
The synthesis of triazole derivatives has attracted much attention due to their therapeutic importance . The synthesis methods of triazole compounds from various nitrogen sources have been summarized in the literature .Molecular Structure Analysis
In the five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms .Chemical Reactions Analysis
Triazoles can participate in various chemical reactions. For example, they can be used as ligands to stabilize metal ions towards disproportionation and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles can vary widely depending on their specific structure. For example, some triazoles have been found to adopt a low-spin d6 configuration and exhibit reversible M(II)/M(III) processes .科学的研究の応用
Inhibition of Caspase-3
Compounds closely related to 1-(3-methylbenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione, specifically isatin 1,2,3-triazoles, have been synthesized and evaluated for their inhibitory activity against caspase-3. Caspase-3 plays a crucial role in apoptosis, and its inhibition is of significant interest in the development of therapeutic agents for diseases where apoptosis is dysregulated. The study revealed potent inhibitors exhibiting competitive inhibition mechanisms, highlighting the potential of triazole derivatives in medicinal chemistry (Jiang & Hansen, 2011).
Anti-protozoal Activity
Another study focused on synthesizing novel dihydropyrrolo[3,4-d][1,2,3]triazoles with significant anti-protozoal activity. These compounds, by virtue of their structural design incorporating 1,2,3-triazole and oxadiazole moieties, showcased potential as anti-cancer and anti-protozoal agents. Their structural elucidation and biological evaluation underline the versatility of triazole derivatives in drug discovery (Dürüst et al., 2012).
Oxidation and Debenzylation Reactions
Further studies have explored the chemical properties of 1,2,3-triazoles, including their oxidation and debenzylation reactions. These reactions are critical in modifying the chemical structure of triazoles for various applications, such as the synthesis of new compounds with potential biological activities. For example, the debenzylation of functionalized 1,2,3-triazoles can lead to derivatives with different physicochemical properties and biological activities (Farooq et al., 2012).
作用機序
将来の方向性
特性
IUPAC Name |
3-[(3-methylphenyl)methyl]-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-12-6-5-7-13(10-12)11-21-16-15(19-20-21)17(23)22(18(16)24)14-8-3-2-4-9-14/h2-10,15-16H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSYLHPMOQHMOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3C(C(=O)N(C3=O)C4=CC=CC=C4)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


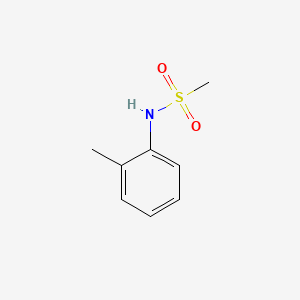
![Cis-3-{[(tert-butoxy)carbonyl]amino}-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid](/img/structure/B2647863.png)

![N-[1,4-dioxo-3-(phenethylamino)-1,4-dihydro-2-naphthalenyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2647868.png)
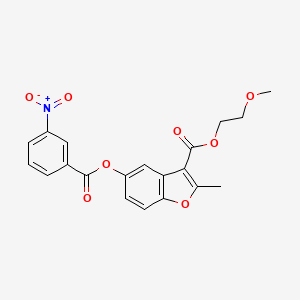
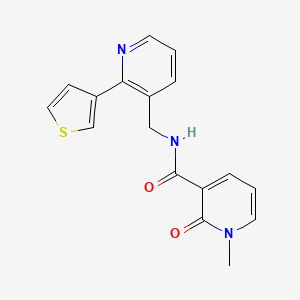
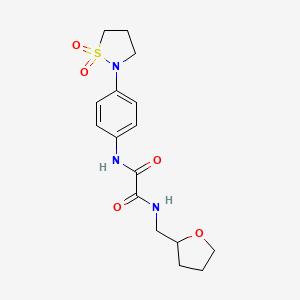

![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![N-(5-methylisoxazol-3-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2647880.png)

![N-[2-(2-Methoxyphenyl)ethyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2647883.png)
